5-Amino-2,4-dimethyl-2,4-dihydro-[1,2,4]triazol-3-one
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Overview
Description
5-Amino-2,4-dimethyl-2,4-dihydro-[1,2,4]triazol-3-one is a heterocyclic compound that belongs to the triazole family This compound is characterized by its unique structure, which includes a five-membered ring containing three nitrogen atoms
Mechanism of Action
Target of Action
Triazole compounds are known to interact with various biological receptors through hydrogen-bonding and dipole interactions .
Mode of Action
It’s worth noting that triazole derivatives are known for their potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Biochemical Pathways
Triazole compounds are known to operate as main pharmacophores, affecting various biochemical pathways .
Result of Action
Triazole derivatives are known for their widespread potential pharmaceutical activity .
Action Environment
It’s worth noting that the performance of energetic materials like triazoles can be enhanced by adding catalysts, modifying the existing energetic materials to increase their performance, creating so-called cocrystals or by synthesizing new energetic materials .
Biochemical Analysis
Biochemical Properties
Related triazole compounds have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves hydrogen bonding and dipole interactions, which are characteristic of nitrogen-rich heterocycles like triazoles .
Cellular Effects
Related compounds have demonstrated various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Related triazole compounds have been shown to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Related compounds have shown stability and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Related compounds have shown varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Related compounds have been shown to interact with various enzymes and cofactors, and to have effects on metabolic flux or metabolite levels .
Transport and Distribution
Related compounds have been shown to interact with various transporters or binding proteins, and to have effects on their localization or accumulation .
Subcellular Localization
Related compounds have been shown to be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2,4-dimethyl-2,4-dihydro-[1,2,4]triazol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with carbonyl compounds, followed by cyclization to form the triazole ring. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is optimized to maximize yield and minimize by-products. Key factors include the selection of efficient catalysts, precise control of reaction parameters, and effective purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-2,4-dimethyl-2,4-dihydro-[1,2,4]triazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted triazoles .
Scientific Research Applications
5-Amino-2,4-dimethyl-2,4-dihydro-[1,2,4]triazol-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential in biological studies, particularly in the development of enzyme inhibitors.
Medicine: Research has indicated its potential as a pharmacophore in the design of new therapeutic agents.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals
Comparison with Similar Compounds
1,2,4-Triazole: A parent compound with a similar triazole ring structure.
5-Nitro-1,2,4-triazole: A derivative with a nitro group, known for its energetic properties.
4-Amino-1,2,4-triazole: Another amino-substituted triazole with different reactivity and applications.
Uniqueness: 5-Amino-2,4-dimethyl-2,4-dihydro-[1,2,4]triazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methyl groups and amino functionality make it a versatile compound for various synthetic and research applications .
Properties
IUPAC Name |
5-amino-2,4-dimethyl-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O/c1-7-3(5)6-8(2)4(7)9/h1-2H3,(H2,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSCUJYRUOUFIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22354-70-7 |
Source
|
Record name | 3-amino-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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